Biophysical and Spectroscopic Properties of 4-Ethynylpyrimidin-2-amine: An In-depth Technical Guide
Biophysical and Spectroscopic Properties of 4-Ethynylpyrimidin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynylpyrimidin-2-amine is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery, largely owing to its structural similarities to endogenous pyrimidines and its potential role as a scaffold for kinase inhibitors. The presence of an ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry, making it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known biophysical and spectroscopic properties of 4-Ethynylpyrimidin-2-amine, alongside detailed experimental protocols for its characterization and a proposed synthetic route. The document also visualizes key experimental workflows and relevant biological pathways to aid in its application in research and development.
Biophysical and Physicochemical Properties
Quantitative experimental data for many biophysical properties of 4-Ethynylpyrimidin-2-amine are not extensively reported in publicly available literature. The following table summarizes the available data and includes predicted values for properties where experimental data is absent. It is important to note that predicted values are estimations and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 119.12 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1207175-18-5 | --INVALID-LINK--[2] |
| Appearance | Light yellow to brown solid | - |
| Melting Point | 145-146 °C | - |
| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO and methanol. | - |
| pKa (predicted) | Data not available. The 2-amino group is expected to have a pKa in the range of 3-5, typical for aminopyrimidines. | - |
Spectroscopic Properties
Detailed spectroscopic data provides the structural fingerprint of 4-Ethynylpyrimidin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the expected chemical shift ranges for the protons and carbons of 4-Ethynylpyrimidin-2-amine in a common NMR solvent like DMSO-d₆.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-5 | 7.0 - 7.5 | Doublet | Influenced by the neighboring ethynyl group. |
| H-6 | 8.2 - 8.6 | Doublet | Downfield shift due to adjacent nitrogen. |
| -NH₂ | 6.5 - 7.5 | Broad Singlet | Exchangeable with D₂O. |
| Ethynyl-H | 3.0 - 3.5 | Singlet | Characteristic shift for a terminal alkyne proton. |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Notes |
| C-2 | 160 - 165 | Carbon bearing the amino group. |
| C-4 | 150 - 155 | Carbon attached to the ethynyl group. |
| C-5 | 115 - 125 | |
| C-6 | 155 - 160 | |
| Ethynyl C-α | 80 - 90 | Carbon directly attached to the pyrimidine ring. |
| Ethynyl C-β | 70 - 80 | Terminal ethynyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. For 4-Ethynylpyrimidin-2-amine, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive mode would be [M+H]⁺ at m/z 120.0565.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine derivatives typically exhibit absorption maxima in the UV region. For 4-Ethynylpyrimidin-2-amine, absorption bands are expected in the range of 250-350 nm, corresponding to π→π* transitions of the pyrimidine ring and the conjugated ethynyl group. The exact absorption maxima and molar absorptivity would need to be determined experimentally.
Fluorescence Spectroscopy
While not all pyrimidine derivatives are fluorescent, the introduction of an amino group can sometimes lead to emissive properties. The fluorescence properties of 2-alkylaminopyrimidines have been shown to be solvent-dependent, with higher fluorescence intensity observed in polar protic solvents.[3] If 4-Ethynylpyrimidin-2-amine is fluorescent, its excitation and emission maxima would need to be experimentally determined. It is plausible that the molecule could exhibit some fluorescence, with an emission wavelength longer than its absorption wavelength.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of 4-Ethynylpyrimidin-2-amine.
Proposed Synthesis of 4-Ethynylpyrimidin-2-amine
A plausible synthetic route to 4-Ethynylpyrimidin-2-amine involves a Sonogashira coupling of a protected ethynyl group to a halogenated pyrimidine precursor, followed by deprotection.
Reaction Scheme:
-
Starting Material: 2-amino-4-chloropyrimidine
-
Reagents: Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA)
-
Deprotection: K₂CO₃ in Methanol
Detailed Protocol:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-4-chloropyrimidine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add degassed triethylamine (3.0 equiv.) as the solvent and base.
-
Add trimethylsilylacetylene (1.2 equiv.) to the reaction mixture.
-
Stir the mixture at 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude silyl-protected intermediate.
-
Dissolve the crude intermediate in methanol and add K₂CO₃ (2.0 equiv.).
-
Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent, and purify the residue by column chromatography on silica gel to obtain 4-Ethynylpyrimidin-2-amine.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of purified 4-Ethynylpyrimidin-2-amine and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
To confirm the N-H proton signal, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The N-H peak should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.
-
2D NMR (COSY) Acquisition (Optional): To establish proton-proton coupling correlations, a COSY experiment can be performed on a slightly more concentrated sample (15-20 mg).
Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 4-Ethynylpyrimidin-2-amine in methanol. Dilute this stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Scan for the expected [M+H]⁺ ion and its fragments.
-
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of known concentration of 4-Ethynylpyrimidin-2-amine in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions from the stock solution.
-
Baseline Correction: Use the pure solvent as a blank to perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Data Acquisition: Record the absorbance spectra for each dilution.
-
Analysis: Determine the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of 4-Ethynylpyrimidin-2-amine in a suitable solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator to determine the optimal excitation wavelength.
-
Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator to record the fluorescence emission spectrum.
-
Quantum Yield Measurement (Optional): The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 4-Ethynylpyrimidin-2-amine.
Caption: Experimental workflow for the synthesis and characterization of 4-Ethynylpyrimidin-2-amine.
Biological Pathway: De Novo Pyrimidine Biosynthesis
Given that many pyrimidine derivatives act as inhibitors in metabolic pathways, understanding the biosynthesis of pyrimidines is crucial. The following diagram illustrates the de novo pyrimidine biosynthesis pathway, a potential target for compounds like 4-Ethynylpyrimidin-2-amine.[2]
Caption: De novo pyrimidine biosynthesis pathway.
Biological Relevance and Potential Applications
Pyrimidine derivatives are prevalent in a wide array of biologically active compounds and approved drugs.[4] The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase active site.[5] For example, various aminopyrimidine derivatives have been investigated as inhibitors of kinases such as Polo-like kinase 4 (PLK4), Leucine-Rich Repeat Kinase 2 (LRRK2), and Phosphoinositide 3-kinase (PI3K).[6][7][8]
The ethynyl group on 4-Ethynylpyrimidin-2-amine provides a reactive handle for various chemical transformations, including Sonogashira couplings, click chemistry (cycloadditions), and conversion to other functional groups. This makes it a versatile building block for creating libraries of more complex molecules for high-throughput screening in drug discovery programs. Given its structural features, 4-Ethynylpyrimidin-2-amine is a promising starting point for the development of novel kinase inhibitors and other targeted therapeutics.
Conclusion
This technical guide has consolidated the available biophysical and spectroscopic information for 4-Ethynylpyrimidin-2-amine. While there is a need for more comprehensive experimental characterization of this compound, the provided data and protocols offer a solid foundation for researchers. The versatility of its structure, particularly the presence of the 2-amino and 4-ethynyl groups, positions 4-Ethynylpyrimidin-2-amine as a valuable tool in medicinal chemistry and the broader field of drug development. The included visualizations of experimental workflows and the relevant pyrimidine biosynthesis pathway aim to facilitate its practical application in the laboratory. Future work should focus on the experimental determination of its quantitative biophysical properties and the exploration of its biological activity against various targets.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Ethynylpyrimidin-2-amine | [frontierspecialtychemicals.com]
- 3. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
